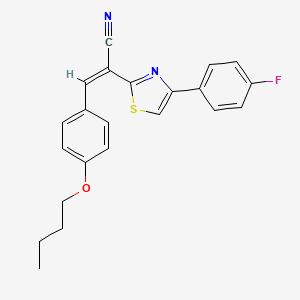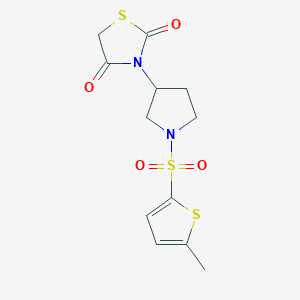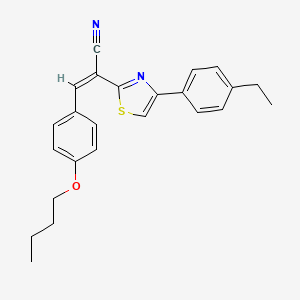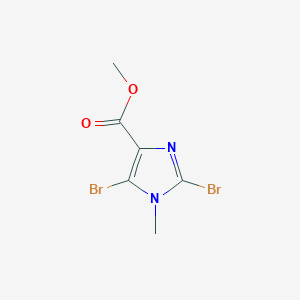
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-butoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, also known as BF-168, is a synthetic compound that has garnered significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the family of acrylonitrile derivatives and has been found to exhibit potent biological activity against various diseases.
Scientific Research Applications
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives, including compounds related to the one , have shown promising antioxidant activities. These derivatives were synthesized through reactions involving 4-fluorobenzaldehyde, leading to the production of compounds with significant antioxidant properties. This research highlights the potential of such compounds in developing antioxidant agents (El Nezhawy et al., 2009).
Piezochromic Behaviors
A novel diphenylacrylonitrile derivative exhibited piezochromic behaviors under hydrostatic pressure, changing fluorescence color when pressure was applied. This property is significant for materials science, suggesting applications in sensing and material stress analysis (Ouyang et al., 2016).
Fungicidal Activity
Thiazolylacrylonitrile compounds, including structures similar to the compound , have shown fungicidal activity against various pathogens, indicating their potential in agricultural applications for controlling fungal diseases (De-long, 2010).
Fluorescence Quenching for Detection
Amine-functionalized α-cyanostilbene derivatives, including structures closely related to the compound , were developed for the detection of picric acid, a hazardous environmental and biological pollutant. These compounds form complexes with picric acid, leading to fluorescence quenching, which enables sensitive and selective detection in various media (Ding et al., 2014).
Optical Limiting Properties
Thiophene dyes, including acrylonitrile derivatives, were explored for their nonlinear optical limiting behavior, making them suitable for protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications. These findings suggest potential applications in photonic and optoelectronic devices (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(4-butoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS/c1-2-3-12-26-20-10-4-16(5-11-20)13-18(14-24)22-25-21(15-27-22)17-6-8-19(23)9-7-17/h4-11,13,15H,2-3,12H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYLXQHYUZTYGC-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2972551.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide hydrochloride](/img/structure/B2972555.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972559.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)


![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)
